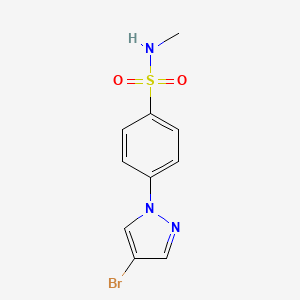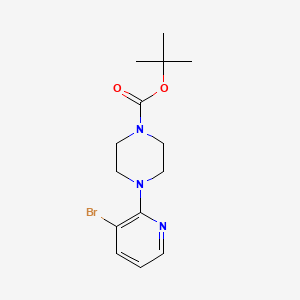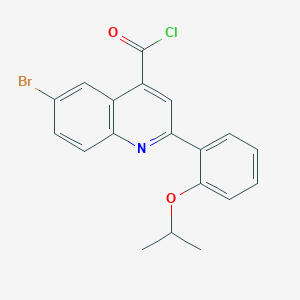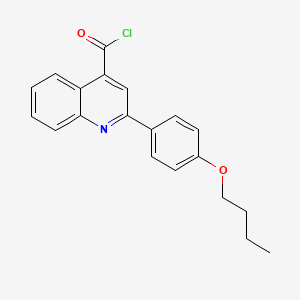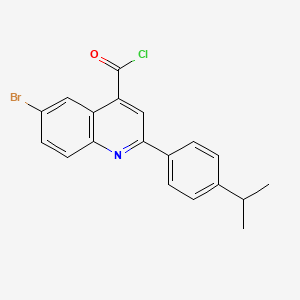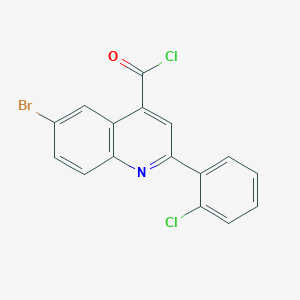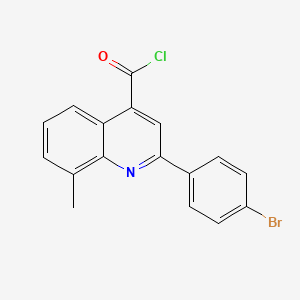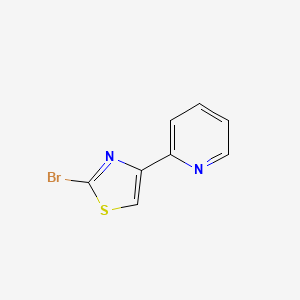
2-ブロモ-4-(ピリジン-2-イル)チアゾール
概要
説明
2-Bromo-4-(pyridin-2-yl)thiazole is a chemical compound with the molecular weight of 241.11 . It has the IUPAC name of 2-bromo-4-(pyridin-2-yl)-1H-1lambda3-thiazole .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(pyridin-2-YL)thiazole is 1S/C8H6BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5,12H . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
2-Bromo-4-(pyridin-2-YL)thiazole has a molecular weight of 242.12 .科学的研究の応用
抗線維化活性
2-ブロモ-4-(ピリジン-2-イル)チアゾール誘導体は、抗線維化活性を評価するために合成されました。 これらの化合物は、不死化ラット肝星細胞 (HSC-T6) に対して試験され、一部は有望な結果を示し、ピルフェニドンなどの既知の抗線維化薬を凌駕しました 。これは、線維症性疾患の治療における潜在的な用途を示唆しています。線維症性疾患は、結合組織の過剰形成を伴い、多くの場合、臓器の機能不全につながります。
抗菌性
チアゾール誘導体、特に 2-ブロモ-4-(ピリジン-2-イル) 部分を持つものは、抗菌性で知られています。 これらは、さまざまな細菌株に対する活性を有する化合物の作成に使用されており、抗生物質の分野に貢献し、抗生物質耐性の増大する懸念に対処しています .
抗癌の可能性
チアゾール環は、細胞増殖を阻害する能力のために、多くの抗癌剤に共通の特徴です。 2-ブロモ-4-(ピリジン-2-イル)チアゾール誘導体の研究は、新しい抗癌剤の開発につながる可能性があり、さまざまな種類の癌に対する武器を拡大します .
抗ウイルス用途
チアゾール化合物は、抗ウイルス活性を示しており、ウイルス感染症との闘いに利用できます。 2-ブロモ-4-(ピリジン-2-イル)チアゾールの構造的特徴は、新規抗ウイルス薬の合成に適しています .
抗炎症用途
一部のチアゾール誘導体は、有意な抗炎症活性を示します。 この特性は、新しい抗炎症薬の開発に利用できます。可能性としては、現在の治療法よりも副作用が少ない薬剤が開発されます .
鎮痛効果
研究によると、特定のチアゾール誘導体は、効果的な鎮痛剤として作用する可能性があります。 2-ブロモ-4-(ピリジン-2-イル)チアゾール誘導体の鎮痛特性は、新しい疼痛管理ソリューションを開発するためにさらに調査できます .
抗酸化能力
抗酸化物質は、細胞を酸化ストレスから保護する上で重要な役割を果たします。 2-ブロモ-4-(ピリジン-2-イル)チアゾールを含むチアゾール誘導体は、強力な抗酸化物質の作成に貢献し、酸化損傷に関連する疾患の予防を助ける可能性があります .
神経保護効果
チアゾール誘導体の神経保護の可能性は、特にアルツハイマー病などの神経変性疾患の文脈において、関心の高い分野です。 この分野における 2-ブロモ-4-(ピリジン-2-イル)チアゾールの用途を調査することは、治療戦略のブレークスルーにつながる可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazole derivatives, in general, have been reported to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, potentially leading to diverse physiological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
生化学分析
Biochemical Properties
2-Bromo-4-(pyridin-2-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, thiazole derivatives, including 2-Bromo-4-(pyridin-2-yl)thiazole, have shown potential in inhibiting bacterial enzymes, which can lead to antimicrobial effects . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
2-Bromo-4-(pyridin-2-yl)thiazole influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been reported to affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered expression of specific genes. Furthermore, 2-Bromo-4-(pyridin-2-yl)thiazole can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(pyridin-2-yl)thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation depending on the nature of the interaction . For example, it can inhibit bacterial enzymes by forming a stable complex with the enzyme, thereby preventing its normal function. Additionally, 2-Bromo-4-(pyridin-2-yl)thiazole can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(pyridin-2-yl)thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term exposure to 2-Bromo-4-(pyridin-2-yl)thiazole in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(pyridin-2-yl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity, and exceeding this threshold can result in toxicity.
Metabolic Pathways
2-Bromo-4-(pyridin-2-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 2-Bromo-4-(pyridin-2-yl)thiazole can also influence the levels of metabolites within the cell, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-4-(pyridin-2-yl)thiazole within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins, which can affect its activity and function.
Subcellular Localization
2-Bromo-4-(pyridin-2-yl)thiazole exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-bromo-4-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPUEYEMIISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676737 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-89-4 | |
| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



